molecular formula C14H8ClNO3 B5740067 2-(4-chlorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one CAS No. 111865-34-0

2-(4-chlorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one

Cat. No. B5740067
CAS RN: 111865-34-0
M. Wt: 273.67 g/mol
InChI Key: GILSFAUKYGJQTP-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 4CPIOL and is a member of the oxazole family of compounds. The unique structure of 4CPIOL makes it a promising candidate for use in various scientific research applications.

Mechanism of Action

The mechanism of action of 4CPIOL is not fully understood. However, studies have shown that this compound exerts its anti-tumor effects by targeting multiple signaling pathways involved in cancer cell proliferation and survival. 4CPIOL has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth, including cyclin-dependent kinases and matrix metalloproteinases.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, 4CPIOL has also been shown to exhibit other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4CPIOL in lab experiments is its potent anti-tumor activity. This makes it a promising candidate for use in cancer research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4CPIOL. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of the mechanism of action of 4CPIOL, which could lead to the development of more effective cancer treatments. Additionally, research on the potential applications of 4CPIOL in other areas, such as neurodegenerative diseases, is also needed.

Synthesis Methods

The synthesis of 4CPIOL can be achieved through several methods, including the condensation of 4-chlorobenzaldehyde with furfural and urea in the presence of a catalyst. Other methods include the reaction of 4-chlorobenzaldehyde with furfural in the presence of ammonium acetate and acetic acid. The yield of 4CPIOL can be improved by using a refluxing solvent such as ethanol or methanol.

Scientific Research Applications

4CPIOL has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 4CPIOL exhibits potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4CPIOL has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

(4Z)-2-(4-chlorophenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO3/c15-10-5-3-9(4-6-10)13-16-12(14(17)19-13)8-11-2-1-7-18-11/h1-8H/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILSFAUKYGJQTP-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-(4-chlorophenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5(4H)-one

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